molecular formula C10H9N3O B8498147 5-Amino-8-quinolinecarboxamide

5-Amino-8-quinolinecarboxamide

Cat. No.: B8498147
M. Wt: 187.20 g/mol
InChI Key: RPMSTHVPCJNFMM-UHFFFAOYSA-N
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Description

5-Amino-8-quinolinecarboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline itself is a versatile and important scaffold in many natural products, functional materials, and pharmaceuticals

Preparation Methods

The synthesis of 5-Amino-8-quinolinecarboxamide typically involves the functionalization of the quinoline ring. One common method is the directed C–H arylation and transamidation chemistry, which uses palladium catalysis to install various substituents at specific positions on the quinoline scaffold . This method is highly efficient and modular, allowing for the generation of diverse quinoline derivatives. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

5-Amino-8-quinolinecarboxamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Amino-8-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimalarial agent, it may alter calcium homeostasis, affect vesicular transport, and inhibit proteolysis . These interactions disrupt the normal functioning of the target organism or cell, leading to its therapeutic effects.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-aminoquinoline-8-carboxamide

InChI

InChI=1S/C10H9N3O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,11H2,(H2,12,14)

InChI Key

RPMSTHVPCJNFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of 5-amino-quinoline-8-carbonitrile (1000.00 mg; 4.29 mmol; 1.00 eq.) in sulfuric acid (5.00 ml; 93.80 mmol; 21.86 eq.) was stirred at 100° C. for 1 h. The reaction mixture was then cooled, poured into ice and neutralized with 2N sodium hydroxide to PH=9. The precipitate was filtered, washed with water and dried to afford 5-aminoquinoline-8-carboxamide (800 mg, yield 74.3%).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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